REACTION_CXSMILES
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[N+]([O-])(O)=[O:2].[Br:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([Br:13])=[CH:8][C:7]=1[CH3:14].[OH2:15]>>[Br:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([Br:13])=[CH:8][C:7]=1[C:14]([OH:2])=[O:15]
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Name
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Quantity
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45 mL
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Name
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|
Quantity
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13.2 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=C1)C)Br)C
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Name
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|
Quantity
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55 mL
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Type
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reactant
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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TEMPERATURE
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Details
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to reflux for 6 days
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Duration
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6 d
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Type
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FILTRATION
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Details
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the white solid was collected by filtration
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Type
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ADDITION
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Details
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The solid was placed into a mixture of ethyl acetate (100 ml) and water (100 ml), to which
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Type
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ADDITION
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Details
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was added sodium carbonate portion wise (ca 10-12 g) over a 2 hour period until all the solid
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Duration
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2 h
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Type
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DISSOLUTION
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Details
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dissolved
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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ADDITION
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Details
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the aqueous layer was made strongly acidic by the addition of concentrated HCl to pH 2-3
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Type
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FILTRATION
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Details
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A white solid was collected by filtration
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Type
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CUSTOM
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Details
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dried in vacuum
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Name
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Type
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product
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Smiles
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BrC1=C(C(=O)O)C=C(C(=C1)C)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |